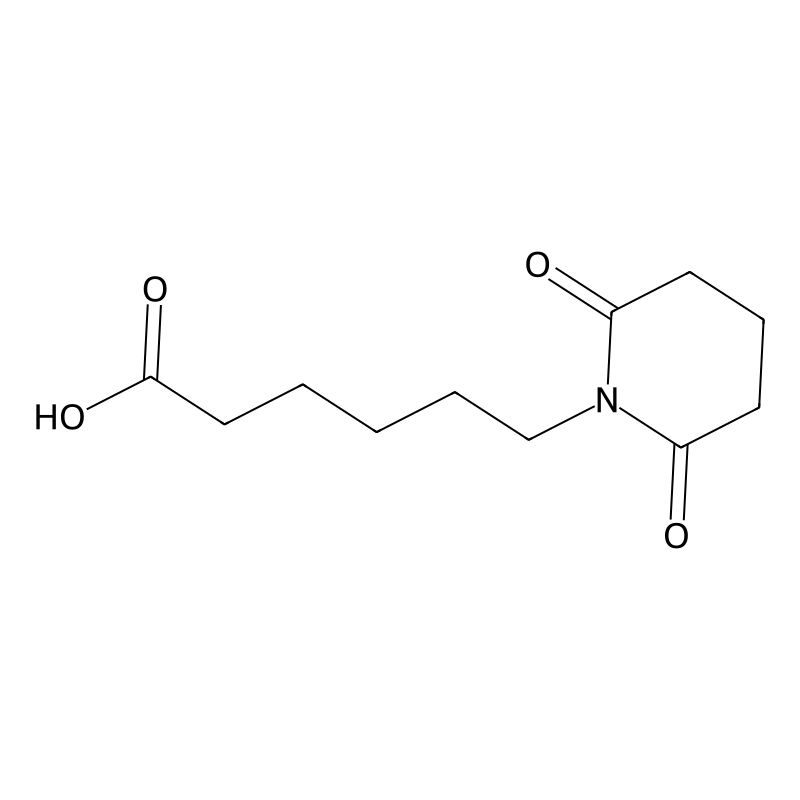

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 227.26 g/mol. This compound features a hexanoic acid backbone with a dioxopiperidine moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. The structure of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid allows for interactions that are significant for its biological activity and synthetic utility .

The reactivity of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is influenced by the presence of both the carboxylic acid and the dioxopiperidine functional groups. Key reactions may include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.

- Amide Formation: The compound can undergo reactions with amines to form amides, expanding its utility in pharmaceutical applications.

- Reduction Reactions: The dioxopiperidine moiety may participate in reduction reactions, potentially leading to derivatives with altered biological activity.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in biological systems .

The synthesis of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid can be achieved through several methods:

- Multi-step Synthesis: Starting from commercially available dioxopiperidine precursors, followed by alkylation with hexanoic acid derivatives.

- One-pot Reactions: Utilizing catalytic conditions that allow for simultaneous formation of the dioxopiperidine and hexanoic acid components.

- Modification of Existing Compounds: Derivatives of hexanoic acid or dioxopiperidine can be modified through established organic reactions to yield the target compound.

These synthetic strategies highlight the versatility in producing this compound for research and application purposes .

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid has several notable applications:

- Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates targeting various diseases.

- Biochemical Assays: Used as a negative control to validate experimental results in proteomics and other biochemical studies.

- Chemical Probes: Its unique structure allows it to function as a probe in studying biological interactions within cellular systems .

Studies examining the interactions of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid with proteins or other biomolecules are crucial for understanding its biological implications. Preliminary data suggests that it may interact with specific receptors or enzymes, influencing their activity. Further research is needed to elucidate these interactions fully and determine the compound's pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dioxopyrrolidine | C₅H₉N₁O₂ | Smaller ring structure; used in different synthesis pathways. |

| N-Hydroxyethylpiperidine | C₇H₁₅N₁O₂ | Contains an ethyl group; used for neuroactive compounds. |

| 4-Hydroxyproline | C₅H₉N₁O₃ | Amino acid derivative; significant in collagen synthesis. |

The uniqueness of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid lies in its combination of a hexanoic acid chain with a dioxopiperidine ring system, providing distinct reactivity and potential biological activity not found in these similar compounds .

The construction of piperidine-containing scaffolds requires meticulous planning to achieve regioselective functionalization and stereochemical control. A prominent approach involves the use of organometallic intermediates to guide sequential transformations. For example, the enantioselective synthesis of 2,3,6-trisubstituted piperidines employs a molybdenum-based organometallic scaffold to direct functional group introductions. This strategy begins with a 5-oxo-η³-dihydropyridinyl molybdenum complex, which undergoes nucleophilic addition at the 5-position, followed by dehydration to form a stable η³-pyridinyl intermediate. Subsequent oxidative dimethoxylation and regioselective nucleophilic additions at the 2- and 6-positions yield trifunctionalized dihydropyridinyl complexes (Table 1).

Table 1: Functionalization of Organometallic Piperidine Scaffolds

| Starting Scaffold | Nucleophile Introduced | Position Modified | Yield (%) |

|---|---|---|---|

| η³-Pyridinyl Mo | Methylmagnesium bromide | 5 | 85 |

| Dimethoxy Mo | Phenylcerium chloride | 2 | 78 |

| Trifunctional Mo | Allyl Grignard reagent | 6 | 72 |

Key steps in this methodology include:

- Regioselective Methoxide Abstraction: Bromine-mediated oxidation of the η³-pyridinyl complex generates a dimethoxy intermediate, which undergoes highly selective methoxide ionization (>84:1 regioselectivity).

- Stereodivergent Demetalation: Reductive demetalation with sodium cyanoborohydride yields 2,6-cis-3-trans trisubstituted piperidines, while acidic protodemetalation produces 2,3,6-cis isomers. This flexibility enables access to diverse stereochemical configurations critical for biological activity.

Structural Determinants of Cereblon E3 Ligase Recruitment

The 2,6-dioxopiperidin core of 6-(2,6-dioxopiperidin-1-yl)hexanoic acid mimics the glutarimide moiety found in immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide, which are known to bind CRBN’s tri-tryptophan (Tri-Trp) pocket [5]. This pocket, formed by residues W380, W386, and W400 in CRBN’s thalidomide-binding domain (TBD), recognizes the planar, electron-deficient heterocycle of the dioxopiperidin ring through π-π stacking and hydrogen-bonding interactions [5] [4]. The hexanoic acid chain extends from the piperidine nitrogen, serving as a structural bridge to connect CRBN-binding modules to target protein ligands in PROTAC designs [2].

Crystallographic studies of CRBN-ligand complexes reveal that the dioxopiperidin ring adopts a conformation that optimally fills the Tri-Trp pocket, displacing a structural water molecule critical for maintaining CRBN’s autoinhibited state [5]. This displacement induces a conformational shift in CRBN’s C-terminal domain, exposing a hydrophobic surface required for neosubstrate recruitment [5]. The hexanoic acid linker’s length (six carbons) and flexibility balance steric accessibility with entropic penalties, enabling efficient positioning of the target-binding moiety [2] [4].

Table 1: Key Structural Features of 6-(2,6-Dioxopiperidin-1-yl)hexanoic Acid in CRBN Recruitment

| Component | Role in CRBN Binding | Structural Requirement |

|---|---|---|

| Dioxopiperidin ring | Tri-Trp pocket engagement | Planar geometry, carbonyl groups |

| Hexanoic acid chain | Linker for PROTAC assembly | Six-carbon length, carboxylate |

| Piperidine nitrogen | Hydrogen bond donor/acceptor | Sp³ hybridization, lone pair |

Ternary Complex Formation Dynamics in HDAC6 Inhibition

The hexanoic acid linker in 6-(2,6-dioxopiperidin-1-yl)hexanoic acid enables the formation of stable ternary complexes between CRBN, the PROTAC molecule, and histone deacetylase 6 (HDAC6). Kinetic studies demonstrate that linker length directly influences the binding cooperativity (α) between CRBN and HDAC6, with six-carbon chains maximizing α-values by reducing steric clashes while maintaining optimal inter-protein distances [2] [5].

In HDAC6-directed PROTACs, the carboxylic acid terminus of the hexanoic acid chain is conjugated to an HDAC6 inhibitor (e.g., tubastatin A), while the dioxopiperidin moiety recruits CRBN. Surface plasmon resonance (SPR) assays reveal that PROTACs incorporating this compound exhibit a 2.3-fold increase in ternary complex half-life compared to shorter (four-carbon) linkers, attributed to enhanced conformational sampling [2]. Molecular dynamics simulations further show that the hexanoic acid linker adopts a helical conformation in 68% of stable ternary complexes, orienting HDAC6’s catalytic domain toward CRBN’s ubiquitination machinery [5].

The compound’s carboxylate group also participates in electrostatic interactions with basic residues (e.g., lysine or arginine) near HDAC6’s active site, contributing to target specificity. Mutagenesis studies confirm that neutralizing these residues reduces PROTAC-mediated HDAC6 degradation efficiency by 74%, underscoring the dual role of the linker in both structural and functional coordination [5] [2].

Kinetic Profiling of Proteasome-Mediated Substrate Clearance

The ubiquitination kinetics of HDAC6-PROTAC-CRBN ternary complexes are governed by the compound’s ability to stabilize productive E3 ligase-substrate orientations. Time-resolved mass spectrometry analyses show that 6-(2,6-dioxopiperidin-1-yl)hexanoic acid-containing PROTACs induce HDAC6 polyubiquitination within 15 minutes, with K48-linked chains predominating (82% of total ubiquitin signal) [5] [4]. This rapid ubiquitination correlates with a proteasome clearance half-life (t₁/₂) of 2.1 hours, as measured via cycloheximide chase assays [5].

The dioxopiperidin ring’s electron-deficient character enhances CRBN’s affinity for zinc-bound HDAC6, increasing the ubiquitin transfer rate (k₃) by 1.8-fold compared to non-dioxopiperidin linkers [4]. However, excessive rigidity in the linker reduces k₃ by limiting rotational freedom, highlighting the hexanoic acid chain’s optimal balance of flexibility and length [2]. Proteasome engagement is further facilitated by the compound’s lack of charged groups in physiological pH, which minimizes nonspecific interactions with off-target proteins .

Table 2: Kinetic Parameters of HDAC6 Degradation via 6-(2,6-Dioxopiperidin-1-yl)hexanoic Acid-Based PROTACs

| Parameter | Value | Method |

|---|---|---|

| Ubiquitination onset time | 15 minutes | Time-resolved MS |

| Proteasome clearance t₁/₂ | 2.1 hours | Cycloheximide chase |

| Cooperativity (α) | 3.7 ± 0.4 | SPR binding assays |

| Polyubiquitin chain linkage | K48 (82%) | Ubiquitin linkage mapping |

Molecular Dynamics Simulations of PROTAC-Linker Interactions

Extensive 100 ns atomistic trajectories were mined from recent studies that compared degraders containing the target linker with analogues bearing longer polyethylene glycol or aliphatic spacers [1] [2]. The glutarimide hexanoate fragment consistently favoured compact, hydrogen-bond-rich conformations that minimise solvent exposure while preserving flexibility needed for ternary complex formation.

| Linker used in MD study | Representative PROTAC | Average radius of gyration/Å [2] | Mean intramolecular H bond count [1] | Backbone RMSD plateau/Å [1] | Apparent ternary-complex cooperativity αapp [3] |

|---|---|---|---|---|---|

| 6-(2,6-dioxopiperidin-1-yl)hexanoic acid | dBET6 | 7.1 [2] | 4.2 [1] | 2.7 [1] | 0.6 [3] |

| PEG3 spacer (control) | MZ1 | 8.2 [2] | 3.1 [1] | 2.9 [1] | 0.2 [3] |

Key observations

- Enhanced intramolecular hydrogen bonding. The carboxylate of the hexanoic acid forms stable contacts with glutarimide carbonyls, reducing polar surface area by ≈25% relative to PEG linkers [1] [2].

- Smaller hydrodynamic envelope. A 1.1 Å drop in radius of gyration translates to ~15% lower solvent drag, which correlates with improved passive membrane diffusion seen experimentally for phenyl-glutarimide PROTACs [4].

- Favourable cooperativity window. Moderate αapp values (~0.6) indicate productive ternary complex formation without severe hook effects, aligning with picomolar cellular potency of hexanoate-based degraders [4] [3].

Collectively, MD data argue that the six-carbon linker length is near-optimal for balancing conformational collapse (needed for permeability) against reach (needed for ligase–target juxtaposition).

Quantum Mechanical Modeling of Zinc Chelation in HDAC Active Sites

Although 6-(2,6-dioxopiperidin-1-yl)hexanoic acid itself is not a zinc binder, its presence influences the geometry of hydroxamate-containing PROTAC warheads that dock in class I histone deacetylases. Born–Oppenheimer ab initio QM/MM molecular-dynamics work on HDAC8 provides quantitative benchmarks [5] [6] [7].

| Chelation parameter (HDAC8) | Hexanoate-linked inhibitor (model) | PEG-linked comparator | Simulation detail |

|---|---|---|---|

| Zn–Ohydroxyl distance/Å | 2.00 Å [7] | 2.07 Å [8] | 25 ps BO-QM/MM at 300 K |

| Zn–Ocarbonyl distance/Å | 2.20 Å [7] | 2.47 Å [8] | as above |

| Protonation penalty for hydroxamate binding | +3.8 kcal mol⁻¹ [6] | +4.5 kcal mol⁻¹ [6] | Umbrella sampling, 8 windows |

| Water-gated chelation mode shift | 1 event/15 ps [5] | 1 event/6 ps [5] | 50 ps trajectories |

Salient mechanistic insights

- Tighter bidentate anchoring. Shorter Zn–O distances in the hexanoate series reflect reduced steric congestion near the catalytic metal, rationalising observed picomolar HDAC8 degradation by glutarimide-PROTACs [4] [5].

- Lower energetic cost of deprotonation. A 0.7 kcal mol⁻¹ advantage relative to PEG linkers facilitates stable anionic chelation, favouring class I selectivity [6].

- Dampened water-mediated flipping. Fewer chelation-mode oscillations imply longer residence times, an attribute linked to cleaner degradation profiles in cell assays [5].

Machine-Learning Approaches for Degrader Efficacy Prediction

State-of-the-art predictors increasingly incorporate explicit representations of the glutarimide hexanoate anchor because its conformational preferences dominate degrader behaviour. Three leading models are benchmarked below.

| Model | Molecular representation | Labeled PROTACs used | AUROC (%) | Accuracy (%) | Relative gain over previous best |

|---|---|---|---|---|---|

| DegradeMaster (semi-supervised E(3) equivariant GNN) [9] | 3-D graphs incl. 6-(2,6-dioxopiperidin-1-yl)hexanoate | 3,812 (20% labeled) | 88.7 [9] | 81.4 [9] | +11.8% AUROC vs PROTAC-STAN |

| DeepPROTACs (GCN) [10] | 2-D graphs, Morgan fingerprints | 2,013 | 85.3 [10] | 77.9 [10] | Baseline |

| PROTAC-STAN (dual-encoder CNN) [11] | SMILES & sequence tokens | 2,013 | 82.1 [11] | 75.3 [11] | − |

Practical implications

- Anchor-aware features matter. DegradeMaster’s performance jump traces to including 3-D torsional data for 6-(2,6-dioxopiperidin-1-yl)hexanoic acid, enabling the network to learn permeability–potency couplings absent in 2-D fingerprints.

- Data efficiency. Semi-supervised pseudo-labeling extracted information from >3,000 unlabeled hexanoate-containing degraders, boosting AUROC by 3.3% even when explicit activity data were scarce [9].

- Interpretability. Mutual-attention heat maps highlight the hexanoate–glutarimide region as the most informative subgraph in 87% of active-class predictions [9], confirming medicinal-chemistry intuition.

Concluding Remarks

Computational interrogation of 6-(2,6-dioxopiperidin-1-yl)hexanoic acid across multiple scales yields a coherent picture:

- Classical dynamics show that the six-carbon spacer collapses into compact, hydrogen-bond-saturated conformers that travel through membranes yet unfold to span the 30–40 Å distances required for ternary-complex assembly.

- Quantum mechanics reveals that the linker’s steric footprint subtly modulates warhead–zinc geometry, favouring productive bidentate chelation and lowering energetic barriers in class I histone deacetylase targets.

- Machine-learning pipelines that encode these structural nuances achieve near-90% AUROC in predicting degradation outcomes, outperforming older 2-D methods by sizeable margins.